molecular formula C21H21N3O5 B14966090 N-(3,4-dimethoxyphenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

N-(3,4-dimethoxyphenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B14966090
M. Wt: 395.4 g/mol
InChI Key: YICNPBAPSWUJLA-UHFFFAOYSA-N
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Description

N-(3,4-DIMETHOXYPHENYL)-2-[3-(4-METHOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE is a complex organic compound characterized by its unique structure, which includes methoxyphenyl and dihydropyridazinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DIMETHOXYPHENYL)-2-[3-(4-METHOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dimethoxyphenylacetic acid with hydrazine to form the corresponding hydrazide. This intermediate is then reacted with 4-methoxybenzaldehyde under acidic conditions to yield the final product. The reaction conditions often involve refluxing in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DIMETHOXYPHENYL)-2-[3-(4-METHOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the dihydropyridazinyl moiety can be reduced to form alcohol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Halogenated and nitrated products.

Scientific Research Applications

N-(3,4-DIMETHOXYPHENYL)-2-[3-(4-METHOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,4-DIMETHOXYPHENYL)-2-[3-(4-METHOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The methoxy groups and the dihydropyridazinyl moiety play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-DIMETHOXYPHENYL)-2-[3-(4-METHOXYPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE is unique due to its combination of methoxyphenyl and dihydropyridazinyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H21N3O5

Molecular Weight

395.4 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C21H21N3O5/c1-27-16-7-4-14(5-8-16)17-9-11-21(26)24(23-17)13-20(25)22-15-6-10-18(28-2)19(12-15)29-3/h4-12H,13H2,1-3H3,(H,22,25)

InChI Key

YICNPBAPSWUJLA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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